2-(4-{4-[(2,4-dimethylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol
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Overview
Description
2-(4-{4-[(2,4-DIMETHYLPHENYL)AMINO]-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{4-[(2,4-DIMETHYLPHENYL)AMINO]-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of solvents like ethanol and reagents such as hydrazine hydrate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs, possibly incorporating continuous flow techniques and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-(4-{4-[(2,4-DIMETHYLPHENYL)AMINO]-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(4-{4-[(2,4-DIMETHYLPHENYL)AMINO]-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Mechanism of Action
The mechanism of action of 2-(4-{4-[(2,4-DIMETHYLPHENYL)AMINO]-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL involves inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. The compound binds to the ATP-binding site of CDK2, preventing phosphorylation of target proteins and thereby halting cell division .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure and have similar kinase inhibitory properties.
Roscovitine: Another CDK inhibitor with a different core structure but similar mechanism of action.
Uniqueness
2-(4-{4-[(2,4-DIMETHYLPHENYL)AMINO]-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2 compared to other inhibitors .
Properties
Molecular Formula |
C20H27N7O |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-[4-[4-(2,4-dimethylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C20H27N7O/c1-14-4-5-17(15(2)12-14)22-18-16-13-21-25(3)19(16)24-20(23-18)27-8-6-26(7-9-27)10-11-28/h4-5,12-13,28H,6-11H2,1-3H3,(H,22,23,24) |
InChI Key |
DHUYSURBLAMKFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)CCO)C)C |
Origin of Product |
United States |
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